molecular formula C19H16F3N3O2 B6505814 6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile CAS No. 1426314-91-1

6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile

Cat. No. B6505814
CAS RN: 1426314-91-1
M. Wt: 375.3 g/mol
InChI Key: MDKCVOWDTJJMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs, and can be used to adjust the steric and electronic properties of a lead compound .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The trifluoromethyl group (-CF3) is a key component of the molecule . Unfortunately, the exact molecular structure is not provided in the available resources.

Scientific Research Applications

6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile has been studied for its potential applications in a variety of scientific fields. Its unique chemical structure has made it an attractive target for research in the fields of medicinal chemistry, organic synthesis, and drug design. It has been studied for its potential to act as a selective inhibitor of certain enzymes, as well as its potential to act as a ligand for certain proteins. Additionally, this compound has been studied for its potential to act as an anti-inflammatory agent and an anti-cancer agent.

Advantages and Limitations for Lab Experiments

6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile has several advantages and limitations for lab experiments. One advantage is its high yield in the two-step synthesis process, which can be up to 98%. Additionally, this compound is relatively easy to synthesize in a laboratory setting. However, one limitation is that the compound is relatively expensive to synthesize, which can limit its use in some research applications.

Future Directions

There are a number of potential future directions for research into 6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile. One potential direction is to further investigate its potential to act as an anti-inflammatory agent and an anti-cancer agent. Additionally, further research into its potential to act as an inhibitor of certain enzymes and as a ligand for certain proteins could be beneficial. Additionally, further research into its potential applications in medicinal chemistry, organic synthesis, and drug design could be beneficial. Finally, research into the cost-effectiveness of synthesizing this compound could be beneficial.

Synthesis Methods

6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile is synthesized by a two-step process. The first step involves the reaction of 3-(trifluoromethyl)benzoic acid with piperidine to form 1-[3-(trifluoromethyl)benzoyl]piperidine. This is followed by the reaction of 1-[3-(trifluoromethyl)benzoyl]piperidine with pyridine-3-carbonitrile to form this compound. This reaction is highly efficient, with yields of up to 98%.

properties

IUPAC Name

6-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c20-19(21,22)15-3-1-2-14(10-15)18(26)25-8-6-16(7-9-25)27-17-5-4-13(11-23)12-24-17/h1-5,10,12,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKCVOWDTJJMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.